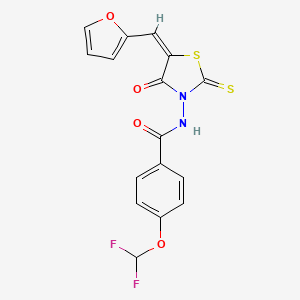
(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H10F2N2O4S2 and its molecular weight is 396.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a thiazolidinone core, which is known for its diverse biological activities. The molecular formula is C16H10F2N2O4S2 with a molecular weight of 396.38 g/mol. The structure incorporates a difluoromethoxy group and a furan moiety, which contribute to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with a thiazolidinone structure have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by interfering with cell wall synthesis and other critical processes.
- Antifungal Activity : The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. Studies have shown varying degrees of inhibition against common fungal pathogens.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, disrupting critical signaling pathways.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest in cancer cells, preventing their division and growth.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to enzymes involved in microbial growth and cancer cell proliferation.
- Inhibition of Metabolic Pathways : By blocking key metabolic pathways, the compound can exert its therapeutic effects against both microbial infections and cancer.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Efficacy : A study reported an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating substantial antifungal activity (Table 1).
Compound EC50 (μg/mL) Activity Type This compound 14.44 Antifungal - Anticancer Studies : In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, showcasing its potential as an anticancer agent.
Comparative Analysis
To understand the broader implications of this compound's activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | High | High | High |
属性
IUPAC Name |
4-(difluoromethoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4S2/c17-15(18)24-10-5-3-9(4-6-10)13(21)19-20-14(22)12(26-16(20)25)8-11-2-1-7-23-11/h1-8,15H,(H,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSUMWFMBNEGRW-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













